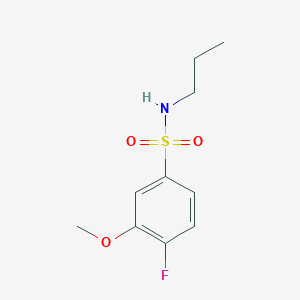

4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide

Description

4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide: is a chemical compound with the molecular formula C10H14FNO3S and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a propyl group attached to a benzene ring, along with a sulfonamide functional group.

Properties

IUPAC Name |

4-fluoro-3-methoxy-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h4-5,7,12H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOULPKPNMSBMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 4-fluoro-3-methoxybenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Sulfonation: The resulting amine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to form the sulfonamide derivative.

Alkylation: Finally, the sulfonamide is alkylated with propyl bromide to introduce the propyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide can undergo oxidation reactions, typically involving the methoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways .

Biology: In biological research, this compound is used to investigate the effects of sulfonamide derivatives on biological systems. It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .

Medicine: The compound is explored for its potential therapeutic applications. Sulfonamide derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound is evaluated for its efficacy in these areas .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects .

Molecular Targets and Pathways:

Enzyme Inhibition: The compound targets enzymes involved in metabolic pathways, such as dihydropteroate synthase, which is crucial for folate synthesis in microorganisms.

Signal Transduction: It may interfere with signal transduction pathways by binding to receptor sites or modulating the activity of signaling proteins.

Comparison with Similar Compounds

4-fluoro-3-methoxybenzene-1-sulfonamide: Lacks the propyl group, making it less hydrophobic and potentially altering its biological activity.

4-chloro-3-methoxy-N-propylbenzene-1-sulfonamide: Substitution of fluorine with chlorine can affect the compound’s reactivity and interactions with biological targets.

4-fluoro-3-methoxy-N-ethylbenzene-1-sulfonamide: The ethyl group instead of the propyl group can influence the compound’s solubility and pharmacokinetic properties.

Uniqueness: 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the propyl group increases its hydrophobicity, potentially improving its interaction with biological membranes and targets .

Biological Activity

4-Fluoro-3-methoxy-N-propylbenzene-1-sulfonamide, also known by its CAS number 898650-11-8, is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a fluoro-substituted aromatic ring, a methoxy group, and a propyl chain attached to a sulfonamide moiety. These structural components are critical for its biological activity.

Research indicates that compounds like this compound may act as inhibitors of various biological targets. For instance, sulfonamide derivatives are often studied for their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in numerous physiological processes including respiration and acid-base balance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example, compounds structurally related to this compound have shown significant inhibitory effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The following table summarizes the findings related to its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Related Compound A | MDA-MB-231 | 0.126 | 20 |

| Related Compound B | MCF-7 | 17.02 | 5.5 |

Note: TBD = To Be Determined based on further research.

Inhibition of Carbonic Anhydrases

The compound's potential as a CA inhibitor has been explored, with some derivatives exhibiting strong inhibitory activity against CA IX, a target implicated in cancer progression. The following data highlights the inhibitory effects of various sulfonamide derivatives against CA IX:

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | TBD | CA IX |

| Compound C | 10.93 | CA IX |

| Compound D | 1.55 | CA II |

Case Studies

- Antiproliferative Effects : A study investigating the antiproliferative effects of sulfonamides found that certain derivatives could significantly induce apoptosis in cancer cell lines, evidenced by increased annexin V-FITC positivity.

- Selectivity in Cancer Treatment : Another case study demonstrated that some sulfonamides, including those related to our compound of interest, exhibited selectivity for cancer cells over normal cells, suggesting a therapeutic window that could be exploited for drug development.

Pharmacokinetic Properties

The pharmacokinetic properties of sulfonamides are crucial for their therapeutic application. Preliminary studies suggest that derivatives of this compound may possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.